Formoterol

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

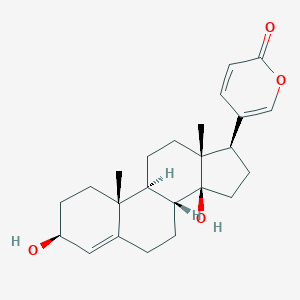

Formoterol is a highly potent, long-acting beta2-adrenergic receptor agonist . The primary target of this compound is the beta2-adrenergic receptor, which is found in the bronchial smooth muscle. This receptor plays a crucial role in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

This compound interacts with its primary target, the beta2-adrenergic receptor, leading to bronchodilation . It acts on the bronchial smooth muscle to dilate and relax the airways . This interaction results in changes such as rapid onset of action within 2-3 minutes and a long duration of action up to 12 hours .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) . In addition, this compound has been found to restore mitochondrial dysfunction caused by Parkinson’s Disease-related UQCRC1 mutation and improve mitochondrial homeostasis . It also modulates oxidative stress and epithelial-mesenchymal transition processes .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is rapidly absorbed and inactivated via conjugation reactions to form O-demethylated and deformylated metabolites . Pharmacokinetic studies report that 62% of the administered dose is recovered in urine and 24% in feces .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It enhances the growth and survival of cells while protecting against stress . Crucially, it contributes to restoring normal mitochondrial function and machinery, promoting a rebalance in mitochondrial dynamics, including changes in morphology (fusion/fission), movement, and transport .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to cigarette smoke has been shown to foster cancer progression by increasing oxidative stress and modulating epithelial-mesenchymal transition processes in cancer cells . This compound has been found to counteract these effects . .

Wissenschaftliche Forschungsanwendungen

Formoterol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Modellverbindung in der Untersuchung von Beta-2-Adrenorezeptor-Agonisten und ihren Wechselwirkungen mit Rezeptoren verwendet.

Biologie: Die Forschung zu this compound umfasst seine Auswirkungen auf zelluläre Signalwege und seine Rolle bei der Modulation von Immunantworten.

Medizin: this compound wird umfassend auf seine therapeutische Wirksamkeit bei Asthma und COPD sowie auf seine potenziellen Vorteile bei anderen Atemwegserkrankungen untersucht.

Industrie: this compound wird bei der Entwicklung von Inhalationstherapien und Kombinationsprodukten für Atemwegserkrankungen eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an Beta-2-Adrenorezeptoren auf der Oberfläche von glatten Bronchialmuskelzellen. Diese Bindung aktiviert die Adenylatcyclase, was zu einem Anstieg des cyclic adenosine monophosphate (cAMP)-Spiegels führt. Erhöhte cAMP-Spiegel führen zur Relaxation der glatten Bronchialmuskulatur, was zu einer Bronchodilatation und einem verbesserten Luftstrom führt . Der schnelle Wirkungseintritt und die lange Wirkungsdauer von this compound machen es sowohl für die akute Linderung als auch für die langfristige Behandlung von Asthma und COPD wirksam .

Biochemische Analyse

Biochemical Properties

Formoterol plays a crucial role in biochemical reactions by interacting with beta2-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by this compound, stimulate intracellular adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a cascade of intracellular events . This compound’s interaction with beta2-adrenergic receptors results in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In airway smooth muscle cells, this compound induces relaxation by increasing cAMP levels, which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins that reduce intracellular calcium concentrations, leading to muscle relaxation . Additionally, this compound influences cell signaling pathways, including those involved in inflammation and immune responses. It has been shown to modulate gene expression, particularly genes related to inflammatory cytokines and chemokines .

Molecular Mechanism

At the molecular level, this compound’s mechanism of action involves binding to beta2-adrenergic receptors on the cell surface. This binding activates the Gs protein, which then stimulates adenylyl cyclase to produce cAMP from ATP . The increase in cAMP levels leads to the activation of PKA, which phosphorylates various target proteins, resulting in smooth muscle relaxation and bronchodilation . This compound also affects gene expression by influencing transcription factors such as cAMP response element-binding protein (CREB), which regulates the expression of genes involved in cellular responses to cAMP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and long duration of action, maintaining its bronchodilatory effects for up to 12 hours . Studies have shown that this compound remains effective in relaxing airway smooth muscle and reducing inflammation over extended periods . Prolonged use may lead to desensitization of beta2-adrenergic receptors, potentially diminishing its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases resting energy expenditure and fat utilization without significant adverse effects . At higher doses, this compound can cause side effects such as tachycardia and tremors . In animal studies, this compound has been shown to improve muscle mass and reduce muscle wasting, highlighting its potential therapeutic benefits beyond respiratory conditions .

Metabolic Pathways

This compound is primarily metabolized through direct glucuronidation at its phenolic hydroxyl group, followed by O-demethylation and further glucuronidation . These metabolic pathways involve various cytochrome P450 enzymes, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . The metabolites are then excreted via the kidneys and feces . This compound’s metabolism affects its pharmacokinetics and duration of action, contributing to its sustained therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transport proteins and binding proteins that facilitate its movement across cell membranes . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the lungs . This property contributes to its prolonged duration of action and effectiveness in treating respiratory conditions .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with beta2-adrenergic receptors on the cell membrane . The compound’s activity is influenced by its ability to bind to these receptors and initiate intracellular signaling cascades . Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific cellular compartments and enhancing its therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Formoterol can be synthesized through a multi-step process involving the following key steps:

Formation of the Intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of 4-methoxyphenylacetonitrile with ethyl chloroformate to form an ethyl ester intermediate.

Reduction and Protection: The intermediate is then reduced using lithium aluminum hydride, followed by protection of the resulting alcohol group with a suitable protecting group.

Formation of the Final Product: The protected intermediate undergoes a series of reactions, including amination, deprotection, and formylation, to yield this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced as this compound fumarate dihydrate. The production process involves the following steps:

Synthesis of this compound Base: The base form of this compound is synthesized through the aforementioned synthetic route.

Formation of this compound Fumarate: The this compound base is then reacted with fumaric acid to form this compound fumarate.

Crystallization: The this compound fumarate is crystallized to obtain this compound fumarate dihydrate, which is the final product used in pharmaceutical formulations.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Formoterol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktion von this compound kann zur Bildung von Dihydroderivaten führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Chinone und andere oxidierte Derivate.

Reduktionsprodukte: Dihydroderivate.

Substituierte Derivate: Verschiedene substituierte this compound-Derivate, abhängig von dem eingeführten Substituenten.

Vergleich Mit ähnlichen Verbindungen

Formoterol wird oft mit anderen Beta-2-Adrenorezeptor-Agonisten verglichen, wie zum Beispiel:

Salmeterol: Wie this compound ist Salmeterol ein lang wirkender Beta-2-Adrenorezeptor-Agonist.

Albuterol (Salbutamol): Albuterol ist ein kurz wirkender Beta-2-Adrenorezeptor-Agonist mit einem schnellen Wirkungseintritt, aber einer kürzeren Wirkungsdauer als this compound.

Einzigartigkeit von this compound: Die einzigartige Kombination aus schnellem Wirkungseintritt und langer Wirkungsdauer von this compound unterscheidet es von anderen Beta-2-Adrenorezeptor-Agonisten. Dies macht es sowohl für die akute Symptomlinderung als auch für die langfristige Erhaltungstherapie bei Asthma und COPD geeignet .

Eigenschaften

IUPAC Name |

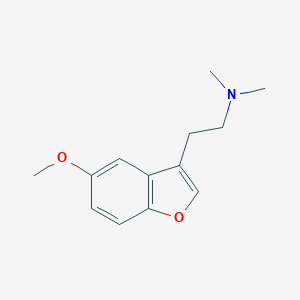

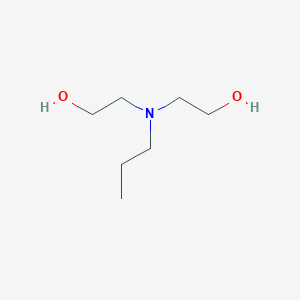

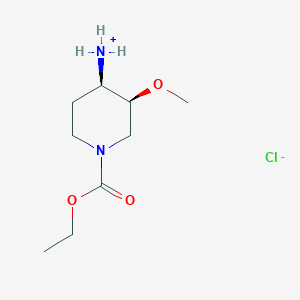

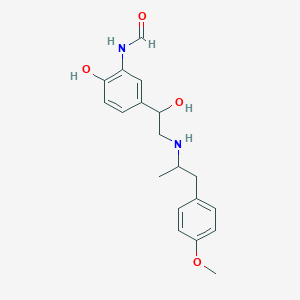

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860603 | |

| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L | |

| Record name | Formoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

5.0X10-14 mm Hg at 25 °C /Estimated/ | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Formoterol is a relatively selective long-acting agonist of beta2-adrenergic receptors, although it does carry some degree of activity at beta1 and beta3 receptors. Beta2 receptors are found predominantly in bronchial smooth muscle (with a relatively minor amount found in cardiac tissue) whereas beta1 receptors are the predominant adrenergic receptors found in the heart - for this reason, selectivity for beta2 receptors is desirable in the treatment of pulmonary diseases such as COPD and asthma. Formoterol has demonstrated an approximately 200-fold greater activity at beta2 receptors over beta1 receptors. On a molecular level, activation of beta receptors by agonists like formoterol stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The increased levels of cAMP in bronchial smooth muscle tissue result in relaxation of these muscles and subsequent dilation of the airways, as well as inhibition of the release of hypersensitivity mediators (e.g. histamine, leukotrienes) from culprit cells, especially mast cells., Formoterol is a long-acting selective stimulator of the beta2-adrenergic receptors in bronchial smooth muscle. This stimulation causes relaxation of smooth muscle fibers and produces bronchodilation., Formoterol stimulates beta2-adrenergic receptors and apparently has little or no effect on beta1- or alpha-adrenergic receptors. The drug's beta-adrenergic effects appear to result from stimulation of the production of cyclic adeno-3'-5'-monophosphate (cAMP)by activation of adenyl cyclase. Cyclic AMP mediate numerous cellular responses, increased concentrations of cAMP are associated with relaxation of bronchial smooth muscle and suppression of some aspects of inflammation, such as inhibition of release proinflammatory mast cell mediators(eg histamine, leukotrienes). | |

| Record name | Formoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

73573-87-2, 128954-45-0 | |

| Record name | Formoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.